1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea
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Overview
Description
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea is an organic compound with a complex structure that includes both urea and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea typically involves the reaction of diethylamine with an appropriate isocyanate to form the urea backbone. The imine group is introduced through a condensation reaction between an aldehyde and an amine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime.
Reduction: The imine group can be reduced to form an amine.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The urea group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea: Unique due to its specific combination of urea and imine groups.
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]carbamate: Similar structure but with a carbamate group instead of urea.
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]thiourea: Contains a thiourea group, which can alter its reactivity and biological properties.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea |
InChI |
InChI=1S/C16H23N3O/c1-5-19(6-2)16(20)18-14(4)12-13(3)17-15-10-8-7-9-11-15/h7-12H,5-6H2,1-4H3,(H,18,20)/b14-12+,17-13? |
InChI Key |
VHEGQMMDFBJMED-WMLKXFTGSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
Canonical SMILES |
CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origin of Product |
United States |
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